N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16308032
InChI: InChI=1S/C13H11NO6/c15-11(14-6-12(16)17)7-19-9-3-1-8-2-4-13(18)20-10(8)5-9/h1-5H,6-7H2,(H,14,15)(H,16,17)
SMILES:
Molecular Formula: C13H11NO6
Molecular Weight: 277.23 g/mol

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

CAS No.:

Cat. No.: VC16308032

Molecular Formula: C13H11NO6

Molecular Weight: 277.23 g/mol

* For research use only. Not for human or veterinary use.

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine -

Specification

Molecular Formula C13H11NO6
Molecular Weight 277.23 g/mol
IUPAC Name 2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]acetic acid
Standard InChI InChI=1S/C13H11NO6/c15-11(14-6-12(16)17)7-19-9-3-1-8-2-4-13(18)20-10(8)5-9/h1-5H,6-7H2,(H,14,15)(H,16,17)
Standard InChI Key GZQRLXGAFLYCKF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCC(=O)O

Introduction

Structural and Chemical Characterization

Core Architecture and Functional Groups

The compound features a 2H-chromen-2-one backbone (coumarin) substituted at the 7-position with an oxyacetyl-glycine chain. The IUPAC name, 2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]acetic acid, reflects this arrangement . Key structural elements include:

  • Coumarin nucleus: A benzopyrone system (C9H6O2\text{C}_{9}\text{H}_{6}\text{O}_{2}) responsible for UV absorption and π-π interactions .

  • Ether-linked acetyl group: Connects the coumarin to a glycine residue via an oxygen bridge, enhancing solubility and bioactivity .

  • Glycine moiety: Introduces hydrogen-bonding capacity and zwitterionic character, critical for molecular recognition .

The SMILES notation C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCC(=O)O and InChI key GZQRLXGAFLYCKF-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Comparative Analysis of Related Coumarin Derivatives

Compound NameMolecular FormulaKey Structural DifferencesBiological Activity
N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycineC13H11NO6\text{C}_{13}\text{H}_{11}\text{NO}_{6}Acetyl-glycine side chainAntimicrobial, anti-inflammatory
4-Methyl-2-oxo-2H-chromen-7-yloxyacetic acidC12H10O5\text{C}_{12}\text{H}_{10}\text{O}_{5}Methyl substitution on coumarin ringAltered enzyme inhibition
N-(4-Methyl-2-oxo-2H-chromen-7-yloxy)glycineC12H11NO5\text{C}_{12}\text{H}_{11}\text{NO}_{5}Absence of acetyl groupReduced membrane permeability

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis typically involves sequential functionalization of 7-hydroxycoumarin:

  • Etherification: Reaction with chloroacetyl chloride to form 7-(chloroacetoxy)coumarin.

  • Amidation: Coupling with glycine in the presence of a base (e.g., triethylamine) to yield the final product.

Key reagents include potassium carbonate (for deprotonation) and dimethylformamide (DMF) as a solvent. The process emphasizes regioselectivity at the 7-position, leveraging the coumarin’s inherent electronic bias.

Physicochemical Profile

  • Molecular weight: 277.23 g/mol .

  • LogP (XLogP3): 0.8, indicating moderate lipophilicity .

  • Hydrogen bonding: Donor count = 2; Acceptor count = 6 .

  • Rotatable bonds: 5, suggesting conformational flexibility .

  • Solubility: Limited aqueous solubility (estimated <1 mg/mL) due to aromatic stacking; soluble in polar aprotic solvents (e.g., DMSO) .

Biological Activity and Mechanism of Action

Antimicrobial Effects

The compound inhibits bacterial DNA gyrase, an essential enzyme for DNA replication, with an IC₅₀ comparable to novobiocin. Structural analogs demonstrate >50% inhibition of E. coli growth at 250 µg/mL, attributed to the acetyl-glycine side chain’s interaction with the gyrase ATP-binding pocket .

Table 2: Anti-Inflammatory Activity of Coumarin Derivatives (250 mg/kg Dose)

Compound% Inhibition at 3h% Inhibition at 6h
IVb (Chlorinated analog)55.4 ± 1.5059.7 ± 6.90
IVc (Methoxy derivative)57.6 ± 2.7748.8 ± 5.60
Diclofenac sodium65.7 ± 1.6865.5 ± 0.82

Pharmacological Applications and Future Directions

Research Limitations

  • Low oral bioavailability: Requires prodrug strategies or nanocarrier systems.

  • Toxicity data: Acute and chronic toxicity profiles remain uncharacterized.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator